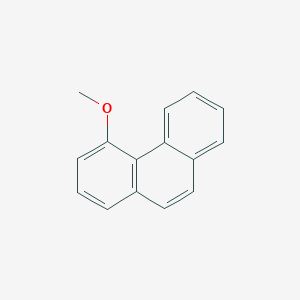
4-Methoxyphenanthrene
Vue d'ensemble
Description
4-Methoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings The methoxy group at the fourth position of the phenanthrene structure distinguishes this compound from other phenanthrene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxyphenanthrene can be synthesized through several methods. One common approach involves the methoxylation of phenanthrene derivatives. For instance, the bromination of 9-bromophenanthrene followed by a copper(I) iodide-catalyzed methoxylation reaction can yield this compound . The reaction typically requires an inert atmosphere and molecular sieves to maintain anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include elevated temperatures and the use of solvents like toluene .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form phenanthrene-4-carboxylic acid.
Reduction: Reduction reactions can convert the aromatic rings to partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromination using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Partially hydrogenated phenanthrene derivatives.
Substitution: Brominated phenanthrene derivatives.
Applications De Recherche Scientifique
4-Methoxyphenanthrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxyphenanthrene involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The methoxy group can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
- 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
- 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
- 1-(4-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol
Uniqueness: 4-Methoxyphenanthrene is unique due to its specific methoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to other methoxyphenanthrene derivatives, it may exhibit different reactivity and biological activities .
Propriétés
IUPAC Name |
4-methoxyphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEZJHSZOHUVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346200 | |
| Record name | 4-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15638-06-9 | |
| Record name | 4-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


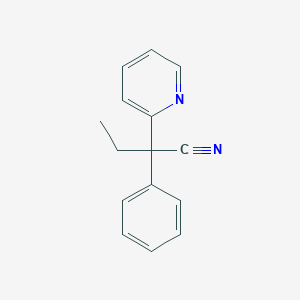
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)

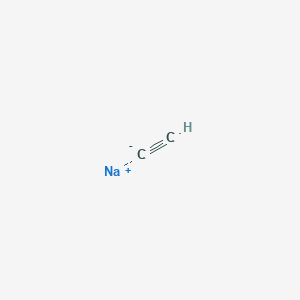

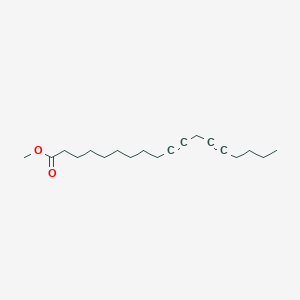


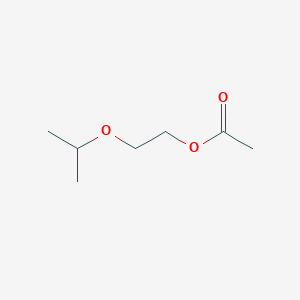
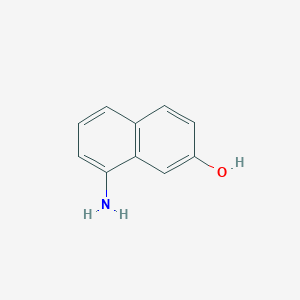
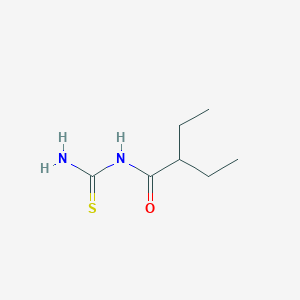


![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
